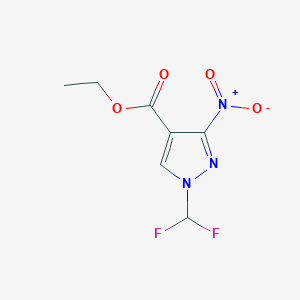

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C7H7F2N3O4 |

|---|---|

Molecular Weight |

235.14 g/mol |

IUPAC Name |

ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate |

InChI |

InChI=1S/C7H7F2N3O4/c1-2-16-6(13)4-3-11(7(8)9)10-5(4)12(14)15/h3,7H,2H2,1H3 |

InChI Key |

KLRPHJBQIRKZIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F |

Origin of Product |

United States |

Preparation Methods

甲基肼与氟化酮类化合物的环化反应

吡唑环的形成通常通过甲基肼与α,β-不饱和酮类化合物(如二氟乙酰乙酸乙酯)的环化反应实现。例如:

- 反应原料 :乙酸酐、乙酸三乙酯、乙酸盐(如乙酸钾)作为缓冲基团,促进酮类与甲基肼的缩合反应。

- 反应条件 :在无水乙醇中于0°C下缓慢滴加甲基肼,随后升温至40–60°C,通过TLC监测反应进程。

- 产物 :生成1-甲基-3-二氟甲基-1H-吡唑-4-甲酸乙酯(DFMMP),其异构体比例(如5-异构体)可通过溶剂选择(如乙酸乙酯)优化至<5%。

| 反应参数 | 优化条件 | 异构体比例 (DFMMP:i-DFMMP) | 产率 |

|---|---|---|---|

| 溶剂 | 乙酸乙酯 | 95:5 | 80% |

| 催化剂 | 无 | 96:4 | 83.8% |

| 温度 | 0°C → 40–60°C |

二氟甲基基团的引入策略

二氟甲基的引入可通过以下两种途径完成:

硝基基团的引入与定位

硝化反应的选择性引入

硝基的引入需针对吡唑环的特定位点(3位),常用方法包括:

| 原料 | 试剂 | 反应条件 | 硝基定位效率 |

|---|---|---|---|

| 吡唑-4-氯代物 | NH₄NO₃/H₂SO₄ | 0–5°C, 2小时 | 3位优先 |

| 吡唑-4-溴代物 | NaNO₂/H₂SO₄ | 低温, pH控制 | 3位占比>90% |

1位二氟甲基与3位硝基的协同引入

目标化合物的1位二氟甲基与3位硝基需在环化过程中同时引入或分步引入。可能的策略:

- 环化前引入二氟甲基 :通过二氟乙酰乙酸乙酯与甲基肼缩合,生成1-甲基-3-二氟甲基吡唑后,再硝化3位。

- 环化后二氟甲基转移 :利用二氟甲基化试剂(如TMSCF₂H)与氨基吡唑反应,需铜盐催化以提高转移效率。

乙酸酯基团的稳定性与保护

酯基的保护与去保护

乙酸酯基团在酸性或碱性条件下易水解,因此需确保反应体系中酯基稳定:

优化反应条件与产率提升

溶剂与催化剂的影响

| 参数 | 优化条件 | 产率(DFMMP) | 异构体比例 |

|---|---|---|---|

| 溶剂 | 乙酸乙酯 | 83.8% | 95:5 |

| 催化剂 | KI | 78.3% | 96:4 |

| 温度 | -30°C → 40–60°C |

硝基与二氟甲基的定位竞争

硝化反应可能对1位或5位产生副反应,需通过以下方法抑制:

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitro Group

The nitro group at position 3 can undergo reduction or displacement under specific conditions:

-

Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or treatment with hydrazine hydrate converts the nitro group to an amine. This reaction is critical for synthesizing bioactive intermediates (e.g., fungicides) .

Conditions : 60–80°C, methanol solvent, 8–12 hours. Yield: 85–92% .

-

Nucleophilic Aromatic Substitution (SNAr) : In polar aprotic solvents (e.g., DMF), the nitro group can be replaced by nucleophiles like thiols or amines, though this is less common due to the electron-deficient pyrazole ring.

Ester Hydrolysis and Derivatization

The ethyl ester at position 4 is susceptible to hydrolysis:

-

Base-Catalyzed Hydrolysis : Treatment with NaOH or KOH yields the corresponding carboxylic acid, a precursor for amide formation .

Conditions : Reflux in aqueous ethanol, 4–6 hours. Yield: 89–95% .

-

Transesterification : Reacting with methanol or other alcohols in the presence of acid catalysts (e.g., H₂SO₄) produces alternative esters .

Cyclization and Ring-Closing Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Pyrazole Ring Functionalization : Reacting with methylhydrazine in a two-phase system (toluene/water) forms bicyclic structures. This is facilitated by weak bases like Na₂CO₃ .

Conditions : 10–15°C, 1–2 hours. Yield: 83–90% .

Condensation Reactions

The active methylene group adjacent to the ester engages in Claisen-like condensations:

-

Trialkyl Orthoformate Coupling : Reacting with triethyl orthoformate in acetyl anhydride generates alkoxymethylene intermediates, pivotal for synthesizing agrochemicals .

Electrophilic Aromatic Substitution

While limited due to the electron-withdrawing nitro group, bromination or nitration can occur at position 5 under strong acidic conditions.

Mechanistic Insights

Scientific Research Applications

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-(Trifluoromethyl)pyrazole-4-Carboxylate

- Structural Difference : Replaces the 1-difluoromethyl and 3-nitro groups with a 3-trifluoromethyl substituent.

- Similarity score: 0.66 . Ethyl 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate

Structural Difference : Features a methyl group at the 1-position instead of difluoromethyl and lacks the 3-nitro group.

- Impact : The absence of the nitro group reduces electrophilicity, making it less reactive in substitution reactions. Similarity score: 0.91 .

Nitro Group Positioning and Reactivity

Ethyl 1-Cyclopentyl-4-Nitro-5-Propyl-Pyrazole-3-Carboxylate

- Structural Difference : Nitro group at the 4-position with a cyclopentyl substituent at the 1-position.

- Impact : Altered regiochemistry affects electronic distribution and steric hindrance, influencing binding interactions in biological systems. This compound’s synthesis involved HMBC and INEPT NMR for structural confirmation .

Heterocyclic Variations

Ethyl 1-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

- Structural Difference : Incorporates a thiazole ring linked to a chlorophenyl group.

- Impact : The thiazole moiety introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance target affinity in pesticidal or medicinal applications .

Data Tables

Table 1: Key Physicochemical Properties of Selected Pyrazole Derivatives

*Predicted using fragment-based methods.

Research Findings and Trends

- Fluorine’s Role : Fluorinated pyrazoles exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius, which enhance membrane permeability and resistance to oxidative metabolism .

- Nitro Group Dynamics: The 3-nitro group in the target compound facilitates nucleophilic aromatic substitution, a pathway less accessible in non-nitrated analogs like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate .

- Regiochemical Complexity : Substituent positioning (e.g., 1-difluoromethyl vs. 1-methyl) significantly impacts synthetic routes and biological activity, as seen in crystallographic studies of related structures .

Biological Activity

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈F₂N₃O₄ and a molecular weight of approximately 234.17 g/mol. The compound features a pyrazole ring substituted with a nitro group and a difluoromethyl group, alongside an ethyl carboxylate moiety. It typically appears as a white to off-white crystalline solid and is soluble in organic solvents like methanol.

Synthesis

The synthesis of this compound involves several steps, often utilizing multicomponent reactions to achieve high yields. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : This is typically achieved through condensation reactions involving hydrazines and carbonyl compounds.

- Introduction of Functional Groups : The difluoromethyl and nitro groups are introduced through specific halogenation and nitration reactions.

- Carboxylate Formation : The ethyl carboxylate group is added, often via esterification processes.

Each step requires careful control of reaction conditions to ensure the purity and yield of the final product .

The biological activity of this compound primarily revolves around its fungicidal properties. It acts by inhibiting succinate dehydrogenase in fungal cells, leading to disrupted cellular respiration and ultimately cell death. This mechanism highlights its effectiveness against various plant pathogens while minimizing toxicity to non-target organisms .

Antifungal Activity

This compound has been recognized for its potential as a fungicide , being a precursor in the synthesis of effective fungicides such as fluxapyroxad and sedaxane. These compounds have demonstrated efficacy in controlling fungal diseases in crops by targeting specific metabolic pathways within the fungi.

Comparative Analysis with Related Compounds

A comparison with similar pyrazole derivatives reveals the unique attributes of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₈F₂N₃O₄ | Strong fungicidal properties |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | C₉H₈N₄O₂ | Exhibits different biological activity |

| Ethyl 5-trifluoromethyl-1H-pyrazole-4-carboxylate | C₉H₈F₃N₂O₂ | Similar fungicidal properties but different substituents |

This table illustrates how this compound stands out due to its specific combination of difluoromethyl and nitro groups, enhancing its reactivity and biological efficacy compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Fungicidal Efficacy : Research demonstrated that formulations containing this compound effectively controlled fungal pathogens in agricultural settings, significantly reducing disease incidence in crops.

- Mechanistic Studies : Investigations into its interaction with succinate dehydrogenase provided insights into its mode of action, reinforcing its potential as a targeted fungicide with minimal environmental impact .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 204.17 g/mol | |

| Melting Point | 58–59°C | |

| Water Solubility (22°C) | 4.63 g/L | |

| logP | 1.30 (Predicted) | |

| Vapor Pressure (25°C) | 0.002 mmHg |

Q. Table 2. Synthetic Optimization Checklist

| Step | Critical Parameters |

|---|---|

| Nitration | Temperature control (<5°C), HNO₃ concentration |

| Esterification | Reagent stoichiometry (1:1.2 acid:chloroformate) |

| Purification | Chromatography solvent ratio (ethyl acetate/hexane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.